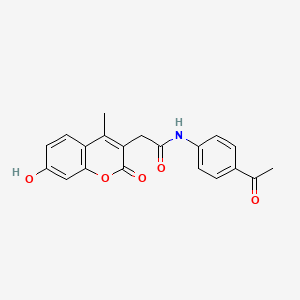![molecular formula C25H24N2O B11162273 N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide](/img/structure/B11162273.png)
N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide is a compound that combines the structural features of tryptamine and diphenylpropanamide Tryptamine is a naturally occurring monoamine alkaloid found in plants, fungi, and animals, and is a precursor to several important neurotransmitters Diphenylpropanamide, on the other hand, is a synthetic compound known for its various pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide typically involves the coupling of tryptamine with a diphenylpropanoyl chloride derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve tryptamine and diphenylpropanoyl chloride in anhydrous dichloromethane.
- Add DCC to the reaction mixture and stir at room temperature for several hours.
- Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
- Purify the crude product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the process.
化学反应分析
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide group.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while reduction of the amide group can produce the corresponding amine.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential pharmacological activities.
Biology: It can be used to study the biological activities of indole derivatives and their interactions with various biological targets.
Medicine: The compound may have potential as a therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the diphenylpropanamide structure may interact with other biological targets. These interactions can modulate various signaling pathways and result in the compound’s pharmacological effects.
相似化合物的比较
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is similar in structure but contains an isobutylphenyl group instead of a diphenyl group.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: This compound contains a methoxynaphthalenyl group instead of a diphenyl group.
N-[2-(1H-indol-3-yl)ethyl]-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide: This compound contains a fluorobiphenyl group instead of a diphenyl group.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide is unique due to its specific combination of the indole and diphenylpropanamide structures
属性
分子式 |
C25H24N2O |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C25H24N2O/c28-25(26-16-15-21-18-27-24-14-8-7-13-22(21)24)17-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,23,27H,15-17H2,(H,26,28) |
InChI 键 |
FZVDIBAHUKOLBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11162190.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide](/img/structure/B11162194.png)
![1-{4-[(3-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}butan-1-one](/img/structure/B11162205.png)
![1-(2-methylphenyl)-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B11162222.png)
![6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-ethyl-2H-chromen-2-one](/img/structure/B11162239.png)
![Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate](/img/structure/B11162244.png)
![N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide](/img/structure/B11162246.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11162253.png)
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-isoleucinate](/img/structure/B11162256.png)


![ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11162265.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11162272.png)

